Lipophilicity Differential vs. Positional Isomer [5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine
5-[(1H-Imidazol-1-yl)methyl]pyridin-2-amine exhibits a computed XLogP3-AA of 0.2, compared to a value of –0.5 for its closest positional isomer [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine (CAS 1256793-51-7), yielding a lipophilicity differential of ΔXLogP3 ≈ 0.7 log units [1][2]. Both compounds share identical molecular formula (C₉H₁₀N₄), molecular weight (174.20 g·mol⁻¹), TPSA (56.7 Ų), rotatable bond count (2), and hydrogen bond donor/acceptor counts (1/3) [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | [5-(1H-Imidazol-1-yl)pyridin-2-yl]methanamine (CID 79002456): XLogP3-AA = –0.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.7 log units (target more lipophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm; data sourced from PubChem 2025.09.15 release |
Why This Matters
A ΔXLogP3 of 0.7 units can translate into a ~5-fold difference in octanol-water partition coefficient, directly impacting passive membrane permeability, aqueous solubility, and non-specific protein binding—key decision parameters in fragment-library procurement and hit-to-lead optimization campaigns.
- [1] PubChem Compound Summary for CID 62207625, 5-[(1H-imidazol-1-yl)methyl]pyridin-2-amine. XLogP3-AA = 0.2. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/62207625 (accessed 2026-04-24). View Source
- [2] PubChem Compound Summary for CID 79002456, [5-(1H-imidazol-1-yl)pyridin-2-yl]methanamine. XLogP3-AA = –0.5. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/79002456 (accessed 2026-04-24). View Source
